Dipropan-2-yl 2,2'-{[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]disulfanediyl}diacetate
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Overview
Description
ISOPROPYL 2-({4-(DIPHENYLAMINO)-6-[(2-ISOPROPOXY-2-OXOETHYL)SULFANYL]-1,3,5-TRIAZIN-2-YL}SULFANYL)ACETATE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with diphenylamino and isopropoxy groups, as well as a sulfanyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 2-({4-(DIPHENYLAMINO)-6-[(2-ISOPROPOXY-2-OXOETHYL)SULFANYL]-1,3,5-TRIAZIN-2-YL}SULFANYL)ACETATE typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and aniline derivatives.
Substitution Reactions: The triazine ring undergoes substitution reactions to introduce the diphenylamino and isopropoxy groups. This can be achieved using reagents like diphenylamine and isopropyl alcohol under controlled conditions.
Introduction of the Sulfanyl Acetate Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ISOPROPYL 2-({4-(DIPHENYLAMINO)-6-[(2-ISOPROPOXY-2-OXOETHYL)SULFANYL]-1,3,5-TRIAZIN-2-YL}SULFANYL)ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazine ring or the sulfanyl acetate moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols and electrophiles such as alkyl halides can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogenated triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the reagents used.
Scientific Research Applications
ISOPROPYL 2-({4-(DIPHENYLAMINO)-6-[(2-ISOPROPOXY-2-OXOETHYL)SULFANYL]-1,3,5-TRIAZIN-2-YL}SULFANYL)ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of ISOPROPYL 2-({4-(DIPHENYLAMINO)-6-[(2-ISOPROPOXY-2-OXOETHYL)SULFANYL]-1,3,5-TRIAZIN-2-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets. The diphenylamino group can interact with aromatic residues in proteins, while the sulfanyl acetate moiety can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
ISOPROPYL 2-({4-(DIPHENYLAMINO)-6-[(2-ISOPROPOXY-2-OXOETHYL)SULFANYL]-1,3,5-TRIAZIN-2-YL}SULFANYL)ACETATE: Unique due to its specific substitution pattern on the triazine ring.
Other Triazine Derivatives: Compounds such as melamine and cyanuric acid, which have different substitution patterns and properties.
Uniqueness
The uniqueness of ISOPROPYL 2-({4-(DIPHENYLAMINO)-6-[(2-ISOPROPOXY-2-OXOETHYL)SULFANYL]-1,3,5-TRIAZIN-2-YL}SULFANYL)ACETATE lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both diphenylamino and sulfanyl acetate groups on the triazine ring is particularly noteworthy, as it allows for diverse interactions and reactions.
Properties
Molecular Formula |
C25H28N4O4S2 |
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Molecular Weight |
512.6 g/mol |
IUPAC Name |
propan-2-yl 2-[[4-(2-oxo-2-propan-2-yloxyethyl)sulfanyl-6-(N-phenylanilino)-1,3,5-triazin-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C25H28N4O4S2/c1-17(2)32-21(30)15-34-24-26-23(27-25(28-24)35-16-22(31)33-18(3)4)29(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,17-18H,15-16H2,1-4H3 |
InChI Key |
GRPFPJPPLGJUTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSC1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)SCC(=O)OC(C)C |
Origin of Product |
United States |
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